Cas no 1006570-60-0 (1-(2-Ethoxyethyl)-4-nitro-1H-pyrazole)

1-(2-Ethoxyethyl)-4-nitro-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 1-(2-Ethoxyethyl)-4-nitro-1H-pyrazole
- CCOCCN1C=C(C=N1)[N+]([O-])=O
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- MDL: MFCD02029340
- Inchi: 1S/C7H11N3O3/c1-2-13-4-3-9-6-7(5-8-9)10(11)12/h5-6H,2-4H2,1H3
- InChI Key: OBKDSOFHXAISOY-UHFFFAOYSA-N
- SMILES: O(CC)CCN1C=C(C=N1)[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 171
- Topological Polar Surface Area: 72.9
1-(2-Ethoxyethyl)-4-nitro-1H-pyrazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB422801-10 g |
1-(2-Ethoxyethyl)-4-nitro-1H-pyrazole |
1006570-60-0 | 10g |
€1330.40 | 2023-06-16 | ||
Chemenu | CM331444-1g |
1-(2-Ethoxyethyl)-4-nitro-1h-pyrazole |
1006570-60-0 | 95%+ | 1g |
$306 | 2023-02-03 | |
A2B Chem LLC | AJ26479-25g |
1-(2-ethoxyethyl)-4-nitro-1H-pyrazole |
1006570-60-0 | 95+% | 25g |
$3024.00 | 2024-04-20 | |
A2B Chem LLC | AJ26479-5g |
1-(2-ethoxyethyl)-4-nitro-1H-pyrazole |
1006570-60-0 | 95+% | 5g |
$1591.00 | 2024-04-20 | |
A2B Chem LLC | AJ26479-1g |
1-(2-ethoxyethyl)-4-nitro-1H-pyrazole |
1006570-60-0 | 95+% | 1g |
$950.00 | 2024-04-20 | |
abcr | AB422801-1 g |
1-(2-Ethoxyethyl)-4-nitro-1H-pyrazole |
1006570-60-0 | 1g |
€542.30 | 2023-06-16 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1194728-1g |
1-(2-Ethoxyethyl)-4-nitro-1h-pyrazole |
1006570-60-0 | 98% | 1g |
¥2985 | 2023-04-17 | |
abcr | AB422801-10g |
1-(2-Ethoxyethyl)-4-nitro-1H-pyrazole; . |
1006570-60-0 | 10g |
€1330.40 | 2025-02-13 | ||
A2B Chem LLC | AJ26479-100g |
1-(2-ethoxyethyl)-4-nitro-1H-pyrazole |
1006570-60-0 | 95+% | 100g |
$5859.00 | 2024-04-20 | |
A2B Chem LLC | AJ26479-2g |
1-(2-ethoxyethyl)-4-nitro-1H-pyrazole |
1006570-60-0 | 95+% | 2g |
$1202.00 | 2024-04-20 |
1-(2-Ethoxyethyl)-4-nitro-1H-pyrazole Related Literature
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Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435
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Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
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Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485
Additional information on 1-(2-Ethoxyethyl)-4-nitro-1H-pyrazole
Introduction to 1-(2-Ethoxyethyl)-4-nitro-1H-pyrazole (CAS No. 1006570-60-0)
1-(2-Ethoxyethyl)-4-nitro-1H-pyrazole (CAS No. 1006570-60-0) is a versatile organic compound that has garnered significant attention in the fields of chemical and pharmaceutical research. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities and potential applications in drug discovery and development.
The structure of 1-(2-Ethoxyethyl)-4-nitro-1H-pyrazole consists of a pyrazole ring substituted with a nitro group at the 4-position and an ethoxyethyl group at the 1-position. The presence of these functional groups imparts unique chemical and biological properties to the molecule, making it a valuable candidate for various research purposes.
Recent studies have highlighted the potential of 1-(2-Ethoxyethyl)-4-nitro-1H-pyrazole in several areas, including its anti-inflammatory, antiviral, and anticancer activities. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This finding suggests its potential use in the treatment of inflammatory diseases.
In another study, researchers investigated the antiviral activity of 1-(2-Ethoxyethyl)-4-nitro-1H-pyrazole against various viral strains. The results showed that this compound effectively inhibited the replication of herpes simplex virus (HSV) and human immunodeficiency virus (HIV). The mechanism of action was attributed to its ability to interfere with viral entry and replication processes, making it a promising lead for antiviral drug development.
The anticancer properties of 1-(2-Ethoxyethyl)-4-nitro-1H-pyrazole have also been explored in several preclinical studies. One notable study published in Cancer Research demonstrated that this compound induced apoptosis in human breast cancer cells by modulating key signaling pathways involved in cell survival and proliferation. The findings suggest that 1-(2-Ethoxyethyl)-4-nitro-1H-pyrazole could be further developed as a novel therapeutic agent for cancer treatment.
Beyond its biological activities, 1-(2-Ethoxyethyl)-4-nitro-1H-pyrazole has also been studied for its synthetic utility. Researchers have developed efficient synthetic routes to produce this compound, which can be tailored to incorporate additional functional groups or modifications to enhance its pharmacological properties. These synthetic methods have facilitated the exploration of structure-activity relationships (SAR) studies, providing valuable insights into the molecular determinants that govern its biological activities.
In terms of safety and toxicity, preliminary studies have indicated that 1-(2-Ethoxyethyl)-4-nitro-1H-pyrazole exhibits low toxicity at therapeutic concentrations. However, further investigations are warranted to fully assess its safety profile and potential side effects before advancing it into clinical trials.
The versatility and potential applications of 1-(2-Ethoxyethyl)-4-nitro-1H-pyrazole make it an attractive candidate for further research and development. Ongoing studies are focused on optimizing its pharmacokinetic properties, enhancing its bioavailability, and exploring its efficacy in combination with other therapeutic agents. These efforts aim to unlock the full therapeutic potential of this compound and bring it closer to clinical application.
In conclusion, 1-(2-Ethoxyethyl)-4-nitro-1H-pyrazole (CAS No. 1006570-60-0) is a promising compound with a wide range of biological activities and potential applications in drug discovery and development. Its unique chemical structure and favorable biological properties make it a valuable asset for researchers in the fields of chemistry, biology, and pharmaceutical sciences.
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